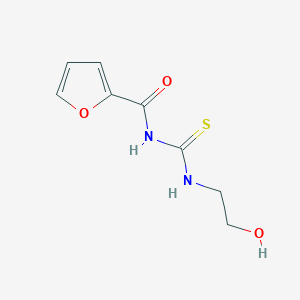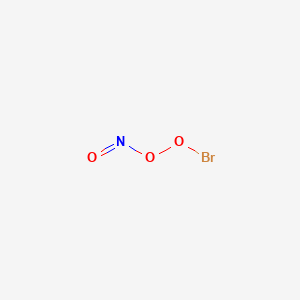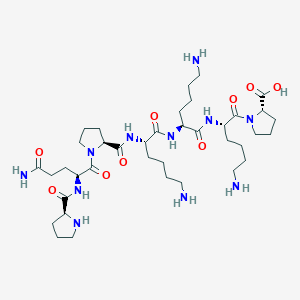![molecular formula C11H10N2O B14242127 3-{(E)-[(Furan-2-yl)methylidene]amino}aniline CAS No. 417707-83-6](/img/structure/B14242127.png)
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline is an organic compound that features a furan ring and an aniline moiety connected through a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[(Furan-2-yl)methylidene]amino}aniline typically involves the condensation reaction between furan-2-carbaldehyde and 3-aminoaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-{(Furan-2-yl)methylamino}aniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{(E)-[(Furan-2-yl)methylidene]amino}aniline involves its interaction with various molecular targets. The Schiff base linkage allows the compound to act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique biological activities, such as DNA binding and enzyme inhibition, which contribute to the compound’s antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-{(E)-[(Furan-2-yl)methylidene]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an aniline moiety.
3-{(E)-[(Furan-2-yl)methylidene]amino}phenol: Similar structure but with a hydroxyl group instead of an aniline moiety.
Uniqueness
3-{(E)-[(Furan-2-yl)methylidene]amino}aniline is unique due to its combination of a furan ring and an aniline moiety connected through a Schiff base linkage
Properties
CAS No. |
417707-83-6 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(furan-2-ylmethylideneamino)aniline |
InChI |
InChI=1S/C11H10N2O/c12-9-3-1-4-10(7-9)13-8-11-5-2-6-14-11/h1-8H,12H2 |
InChI Key |
IHWLNRUSKRQROS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)


![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)

![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)
